N-(3-methoxypropyl)-3,3,5-trimethylcyclohexan-1-amine

Description

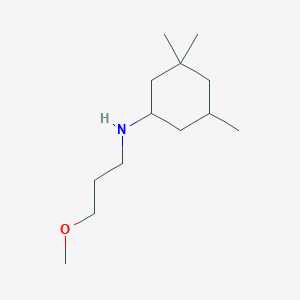

N-(3-Methoxypropyl)-3,3,5-trimethylcyclohexan-1-amine is a cyclohexanamine derivative featuring a methoxypropyl substituent on the amine group and three methyl groups at positions 3, 3, and 5 of the cyclohexane ring. While direct physicochemical data (e.g., boiling point, solubility) are unavailable due to its discontinued commercial status , its molecular formula is inferred as C₁₄H₂₇NO (based on structural analogs), with a molecular weight of 225.37 g/mol. The methoxypropyl group enhances solubility in polar solvents, while the trimethylcyclohexane backbone contributes to steric bulk and lipophilicity.

Properties

Molecular Formula |

C13H27NO |

|---|---|

Molecular Weight |

213.36 g/mol |

IUPAC Name |

N-(3-methoxypropyl)-3,3,5-trimethylcyclohexan-1-amine |

InChI |

InChI=1S/C13H27NO/c1-11-8-12(10-13(2,3)9-11)14-6-5-7-15-4/h11-12,14H,5-10H2,1-4H3 |

InChI Key |

PDADYAFMCKPIEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(C1)(C)C)NCCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-3,3,5-trimethylcyclohexan-1-amine typically involves the reaction of 3,3,5-trimethylcyclohexanone with 3-methoxypropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-3,3,5-trimethylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

N-(3-methoxypropyl)-3,3,5-trimethylcyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-3,3,5-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-Methoxypropyl)-3-methylcyclohexan-1-amine (CAS 55611-91-1)

- Molecular Formula: C₁₁H₂₃NO

- Molecular Weight : 185.31 g/mol

- Key Differences : Lacks two methyl groups at positions 3 and 5 of the cyclohexane ring.

- Lower lipophilicity (logP ~2.1 estimated) may enhance aqueous solubility .

N-(2H-1,3-Benzodioxol-5-ylmethyl)-3,3,5-trimethylcyclohexan-1-amine

- Molecular Formula: C₁₇H₂₅NO₂

- Molecular Weight : 275.39 g/mol

- Key Differences : Replaces the methoxypropyl group with a benzodioxolemethyl substituent.

- Higher molecular weight may reduce volatility .

3-Methyl-N-{[3-(Trifluoromethyl)phenyl]methyl}cyclohexan-1-amine

- Molecular Formula : C₁₅H₂₀F₃N

- Molecular Weight : 271.32 g/mol

- Key Differences : Features a trifluoromethylphenylmethyl group instead of methoxypropyl.

- Implications : The electron-withdrawing trifluoromethyl group improves metabolic stability and resistance to oxidative degradation. Increased lipophilicity (logP ~3.5 estimated) may enhance blood-brain barrier penetration .

Methoprotryne (N-(3-Methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine)

- Molecular Formula : C₁₀H₁₈ClN₅O

- Molecular Weight : 259.7 g/mol

- Key Differences : Triazine backbone with methylthio and isopropyl groups.

- Implications : The triazine core is associated with herbicidal activity (e.g., photosynthesis inhibition). The methoxypropyl group here may modulate solubility for foliar absorption .

Data Table: Structural and Property Comparison

Research Findings and Trends

- Electron-Withdrawing Groups : The trifluoromethylphenyl analog’s stability under oxidative conditions suggests that fluorine substitution could improve the target compound’s durability in pesticidal formulations .

- Commercial Viability : The discontinuation of the target compound may reflect challenges in synthesis, regulatory hurdles, or inferior performance compared to triazine-based herbicides like methoprotryne .

Biological Activity

N-(3-methoxypropyl)-3,3,5-trimethylcyclohexan-1-amine is a compound of interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, toxicity studies, and applications in various fields.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 3,3,5-trimethylcyclohexanone with 3-methoxypropylamine under reductive amination conditions. The reaction typically employs reducing agents such as sodium cyanoborohydride or hydrogen gas with catalysts like palladium on carbon to enhance yield and purity .

The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes. It may function as an agonist or antagonist, modulating biochemical pathways relevant to neurotransmitter systems. This modulation can influence various physiological processes, including mood regulation and cognitive functions .

Antifungal Properties

Recent studies have indicated that derivatives related to this compound exhibit antifungal properties. For instance, polymers derived from similar structures show efficacy against filamentous fungi such as Fusarium oxysporum and Trichophyton mentagrophytes. The mechanism is believed to involve electrostatic interactions between the positively charged amines and negatively charged fungal membranes .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

- Acute Toxicity : An LD50 value of 1,030 mg/kg was determined in male rats following oral administration. The compound was identified as a strong irritant with corrosive properties upon repeated exposure .

- Mutagenicity : In vitro assays demonstrated that the compound does not exhibit mutagenic or clastogenic potential. Tests conducted included the Ames test and chromosomal aberration assays .

- Reproductive Toxicity : A 90-day study in rats revealed no adverse effects on reproductive organs. The highest tested dose did not induce teratogenic effects, establishing a NOAEL (No Observed Adverse Effect Level) for developmental toxicity at 250 mg/kg bw/day .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Neurotransmitter Modulation : Research indicates that compounds with similar structures can influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders .

- Antifungal Efficacy : A study demonstrated that certain derivatives inhibited fungal growth effectively at concentrations as low as 15.62 µg/mL against Trichophyton tonsurans .

Comparative Analysis

The following table summarizes key properties and biological activities associated with this compound compared to similar compounds:

| Property/Compound | This compound | Related Compounds |

|---|---|---|

| Molecular Formula | C10H22N2 | Varies |

| LD50 (mg/kg) | 1,030 (oral) | Varies |

| Antifungal Activity | Effective against multiple fungi | Varies |

| Mutagenicity | Negative (Ames Test) | Varies |

| Reproductive Toxicity | NOAEL: 250 mg/kg bw/day | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.